molecular formula C23H22N4O3S B11653205 (6Z)-2-ethyl-5-imino-6-{3-[2-(4-methylphenoxy)ethoxy]benzylidene}-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one

(6Z)-2-ethyl-5-imino-6-{3-[2-(4-methylphenoxy)ethoxy]benzylidene}-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one

Cat. No.: B11653205
M. Wt: 434.5 g/mol
InChI Key: OZUOXBGREMWXCJ-ANDFITQPSA-N
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Description

(6Z)-2-ethyl-5-imino-6-{3-[2-(4-methylphenoxy)ethoxy]benzylidene}-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one: is a complex organic compound with the following molecular formula:

C29H26N4O5S\text{C}_{29}\text{H}_{26}\text{N}_4\text{O}_5\text{S}C29​H26​N4​O5​S

. It belongs to the class of thiadiazolo[3,2-a]pyrimidin-7-ones.

Preparation Methods

The synthetic routes for this compound involve several steps. While I don’t have specific industrial production methods, here’s a general outline:

    Condensation Reaction: The key step involves condensation of appropriate precursors to form the thiadiazolo[3,2-a]pyrimidin-7-one ring system.

    Ethoxylation and Benzylidene Formation: The ethoxy and benzylidene moieties are introduced through suitable reactions.

    Imine Formation: The imino group is formed by reacting an amine with a carbonyl compound.

    Substitution Reactions: The phenoxy group undergoes substitution reactions to introduce the desired substituents.

Chemical Reactions Analysis

    Oxidation and Reduction: The compound may undergo oxidation or reduction reactions at specific functional groups.

    Substitution Reactions: The phenoxy group can be substituted with various other groups.

    Common Reagents: Reagents like ethyl bromide, benzaldehyde, and amine derivatives are used.

    Major Products: The final product is the specified compound itself.

Scientific Research Applications

    Medicinal Chemistry: Investigate its potential as a drug candidate due to its unique structure.

    Biological Studies: Explore its interactions with biological targets.

    Materials Science: Assess its use in materials with specific properties.

Mechanism of Action

    Molecular Targets: Identify receptors, enzymes, or proteins it interacts with.

    Pathways: Investigate signaling pathways affected by this compound.

Comparison with Similar Compounds

    Similar Compounds:

These compounds share structural similarities but differ in substituents and functional groups. The uniqueness of the compound lies in its specific arrangement of substituents.

Properties

Molecular Formula

C23H22N4O3S

Molecular Weight

434.5 g/mol

IUPAC Name

(6Z)-2-ethyl-5-imino-6-[[3-[2-(4-methylphenoxy)ethoxy]phenyl]methylidene]-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one

InChI

InChI=1S/C23H22N4O3S/c1-3-20-26-27-21(24)19(22(28)25-23(27)31-20)14-16-5-4-6-18(13-16)30-12-11-29-17-9-7-15(2)8-10-17/h4-10,13-14,24H,3,11-12H2,1-2H3/b19-14-,24-21?

InChI Key

OZUOXBGREMWXCJ-ANDFITQPSA-N

Isomeric SMILES

CCC1=NN2C(=N)/C(=C/C3=CC(=CC=C3)OCCOC4=CC=C(C=C4)C)/C(=O)N=C2S1

Canonical SMILES

CCC1=NN2C(=N)C(=CC3=CC(=CC=C3)OCCOC4=CC=C(C=C4)C)C(=O)N=C2S1

Origin of Product

United States

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